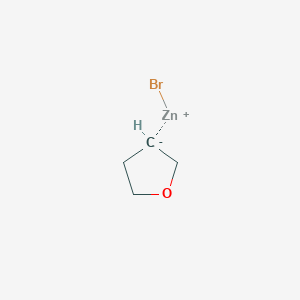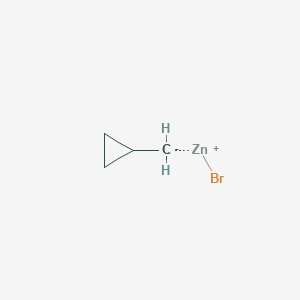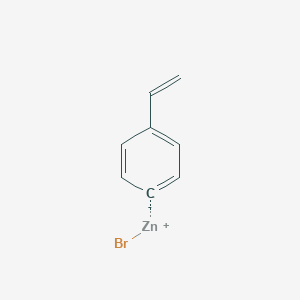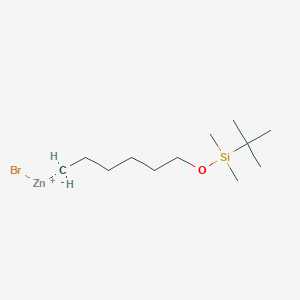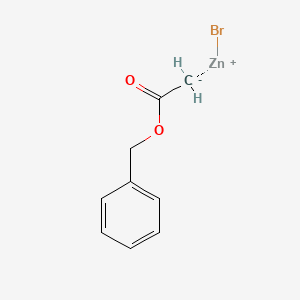
2-Benzyloxy-2-oxoethylzinc bromide, 0.50 M in ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Benzyloxy-2-oxoethylzinc bromide, 0.50 M in ether, is an organozinc compound commonly used in organic synthesis. It is a versatile reagent that plays a crucial role in various chemical reactions, particularly in the formation of carbon-carbon bonds. This compound is typically used in research settings and is known for its reactivity and stability in ether solutions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyloxy-2-oxoethylzinc bromide involves the reaction of benzyl bromide with diethylzinc in the presence of a suitable solvent like ether. The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
C6H5CH2Br+Zn(C2H5)2→C6H5CH2OCOCH2ZnBr
Industrial Production Methods
While the compound is primarily synthesized in research laboratories, industrial production methods would involve scaling up the reaction while maintaining strict control over reaction conditions to ensure purity and yield. This includes using high-purity reagents, maintaining an inert atmosphere, and employing advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-Benzyloxy-2-oxoethylzinc bromide undergoes several types of chemical reactions, including:
Nucleophilic Addition: It can add to carbonyl compounds to form alcohols.
Transmetalation: It can transfer its organic group to other metals, such as palladium or nickel, in cross-coupling reactions.
Substitution Reactions: It can participate in substitution reactions where the zinc bromide moiety is replaced by other nucleophiles.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes and ketones are common reactants.
Catalysts: Palladium or nickel catalysts are often used in cross-coupling reactions.
Solvents: Ether is the preferred solvent due to its ability to stabilize the organozinc compound.
Major Products
Alcohols: Formed from nucleophilic addition to carbonyl compounds.
Coupled Products: Formed from cross-coupling reactions, such as biaryls or styrenes.
Applications De Recherche Scientifique
2-Benzyloxy-2-oxoethylzinc bromide is widely used in scientific research for its versatility and reactivity. Some of its applications include:
Organic Synthesis: Used in the formation of complex organic molecules.
Medicinal Chemistry: Employed in the synthesis of pharmaceutical intermediates.
Material Science: Used in the preparation of polymers and other advanced materials.
Biological Studies: Utilized in the modification of biomolecules for research purposes.
Mécanisme D'action
The compound exerts its effects primarily through its ability to act as a nucleophile. The zinc atom in the compound coordinates with the electrophilic center of the reactant, facilitating the transfer of the organic group. This coordination is crucial for the compound’s reactivity and selectivity in various chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethylzinc: Another organozinc compound used in similar reactions but lacks the benzyloxy group.
Phenylzinc Bromide: Similar in reactivity but has a phenyl group instead of a benzyloxy group.
Methylzinc Bromide: Used in similar nucleophilic addition reactions but has a methyl group.
Uniqueness
2-Benzyloxy-2-oxoethylzinc bromide is unique due to its benzyloxy group, which provides additional reactivity and selectivity in organic synthesis. This makes it particularly useful in the formation of complex molecules where specific functional groups are required.
Propriétés
IUPAC Name |
benzyl acetate;bromozinc(1+) |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9O2.BrH.Zn/c1-8(10)11-7-9-5-3-2-4-6-9;;/h2-6H,1,7H2;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMKKKKBWVLLVTG-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]C(=O)OCC1=CC=CC=C1.[Zn+]Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2Zn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

